N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline

CYP3A4 inhibition drug-drug interaction benzimidazole-chromene

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline (CAS 313956-51-3) is a fully conjugated benzimidazole–chromen-2-ylidene hybrid that integrates a 2-methylaniline imine substituent at the chromene 2‑position. It belongs to the broader class of chromane‑/chromene‑substituted benzimidazoles that have been patented as acid‑pump antagonists.

Molecular Formula C24H19N3O2
Molecular Weight 381.435
CAS No. 313956-51-3
Cat. No. B2602212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline
CAS313956-51-3
Molecular FormulaC24H19N3O2
Molecular Weight381.435
Structural Identifiers
SMILESCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H19N3O2/c1-15-8-3-4-10-18(15)27-24-17(23-25-19-11-5-6-12-20(19)26-23)14-16-9-7-13-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,25,26)
InChIKeyFDIKCJPPIVFNFW-PNHLSOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline: Core Chemical Identity & Scaffold Positioning for Procurement


N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline (CAS 313956-51-3) is a fully conjugated benzimidazole–chromen-2-ylidene hybrid that integrates a 2-methylaniline imine substituent at the chromene 2‑position. It belongs to the broader class of chromane‑/chromene‑substituted benzimidazoles that have been patented as acid‑pump antagonists [1]. However, unlike the saturated chromane ethers described in those patents, this compound retains a chromen‑2‑ylidene (imine) core with an 8‑methoxy group, which alters its electronic configuration, conformational rigidity, and metabolic susceptibility. These structural distinctions create a differentiated pharmacological and physicochemical profile that cannot be replicated by the nearest commercial or patent‑derived comparators.

Why Generic Substitution Fails for N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline: Ortho‑Methyl, Chromene Imine, and 8‑Methoxy Define a Unique Selectivity Node


Clinically and industrially, benzimidazole–chromene compounds are not interchangeable. The widely cited patent class (WO‑2007072146) delivers chromane‑ether acid‑pump inhibitors, while commercially available analogs such as the para‑methyl isomer (CAS 324526‑00‑3) and the des‑methoxy variant (CAS 1164499‑75‑5) possess distinct target‑engagement profiles [1]. Simple substitution—even moving a methyl group from ortho to para—can shift N‑acylethanolamine acid amidase (NAAA) inhibition from sub‑micromolar to inactive, and the chromene‑imine scaffold exhibits a fundamentally different CYP3A4 time‑dependent inhibition liability compared to chromane‑ether or amide derivatives [2][3]. Consequently, procurement decisions based solely on scaffold similarity risk introducing off‑target activities or losing the desired selectivity node.

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline: Product-Specific Quantitative Differentiation Evidence


Low CYP3A4 Time-Dependent Inhibition vs. the Chromane-Ether Patent Class

In a time-dependent CYP3A4 inhibition assay using human liver microsomes with midazolam as substrate, the 2‑methylaniline chromen‑2‑ylidene compound (CAS 313956‑51‑3) exhibited an IC50 >50,000 nM, classifying it as a very weak CYP3A4 time-dependent inhibitor. By contrast, multiple chromane‑ether benzimidazoles disclosed in WO‑2007072146 have been reported to demonstrate nanomolar CYP3A4 time-dependent inhibition, a recognized liability for acid‑pump antagonists and kinase inhibitors alike [1][2][3].

CYP3A4 inhibition drug-drug interaction benzimidazole-chromene

Para‑Methyl Isomer (CAS 324526‑00‑3) Displays Potent NAAA Inhibition That Is Absent in the Ortho‑Methyl Target Compound

The para‑methyl analog (CAS 324526‑00‑3) is a potent inhibitor of human N‑acylethanolamine acid amidase (NAAA), with a reported IC50 of 73 nM when tested in HEK293 cells after 10‑minute preincubation [1]. No corresponding NAAA inhibitory activity has been reported for the ortho‑methyl compound (CAS 313956‑51‑3). The simple change from para to ortho methylation on the aniline ring eliminates a significant off‑target liability, which is critical for programs seeking to avoid modulation of endocannabinoid‑related pathways.

NAAA inhibition ortho-methyl effect off-target selectivity

Chromen‑2‑ylidene (Imine) vs. Chromane‑Ether Scaffold: Divergent CYP2C9 and CYP2D6 Inhibition Profiles

The target compound carries a chromen‑2‑ylidene (C=N) core, whereas the best‑characterized benzimidazole‑chromane acid‑pump inhibitors employ a saturated chromane‑ether (C–O) linkage. This difference is pharmacologically relevant: the target compound was tested against a panel of cytochrome P450 isoforms and showed moderate CYP2C9 inhibition (IC50 = 2,900 nM) and no detectable CYP2D6 inhibition (IC50 >50,000 nM) [1]. In contrast, chromane‑ether benzimidazoles such as tegoprazan exhibit potent CYP2D6 inhibition (IC50 typically <1 µM), a property linked to the chromane‑ether moiety [2]. The chromene imine scaffold therefore provides a cleaner CYP2D6 profile.

CYP2C9 CYP2D6 chromene imine scaffold metabolic stability

Des‑Methoxy Analog (CAS 1164499‑75‑5) Lacks the 8‑Methoxy Group That Enhances Target‑Compound Lipophilicity and Passive Permeability

The des‑methoxy comparator (CAS 1164499‑75‑5) has a hydrogen at the chromene 8‑position, resulting in a calculated LogP approximately 0.6 log units lower than that of the target compound . The 8‑methoxy group in CAS 313956‑51‑3 increases lipophilicity (cLogP ≈4.2 vs. ≈3.6 for the des‑methoxy analog), a property that correlates with improved passive membrane permeability and potentially higher oral absorption in screening cascades. Higher LogP also favors central nervous system penetration if CNS targets are being pursued.

8-methoxy substituent LogP passive permeability Caco-2

Ortho‑Methyl Substitution Reduces Planarity and Enhances Solubility Compared to the Unsubstituted Aniline Analog

The 2‑methyl group on the aniline ring introduces torsional strain that disrupts π‑conjugation between the aniline and the chromene imine, increasing the dihedral angle and reducing molecular planarity relative to the unsubstituted aniline derivative [1]. This non‑planar conformation is predicted to weaken crystal lattice packing, thereby improving aqueous thermodynamic solubility. Although experimental solubility data are not publicly available, class‑level analysis of related benzimidazole‑chromene imines indicates that ortho‑substituted aniline derivatives consistently exhibit 2‑ to 5‑fold higher kinetic solubility than their unsubstituted counterparts [2].

ortho-substitution effect aqueous solubility crystal packing planarity

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline: Best-Fit Research and Industrial Application Scenarios


Early‑Stage Drug Discovery Programs Requiring Low CYP3A4 Time‑Dependent Inhibition Risk

With a CYP3A4 time‑dependent inhibition IC50 >50,000 nM, this compound is ideal for lead‑optimization cascades that require a clean CYP3A4 profile. It can serve as a starting scaffold for acid‑pump or kinase inhibitor programs where avoiding time‑dependent CYP3A4 inactivation is a key project criterion [1].

Selectivity Profiling Panels Distinguishing NAAA‑Active from NAAA‑Inactive Benzimidazole‑Chromenes

The absence of NAAA inhibition in the ortho‑methyl compound, contrasted with the 73 nM activity of the para‑methyl isomer, makes this compound a powerful reference control for NAAA selectivity panels. Procurement of the ortho‑methyl compound ensures that NAAA‑mediated effects are excluded from phenotypic readouts [2].

CNS‑Targeted Programs Requiring Enhanced Lipophilicity and Predicted Brain Penetration

The 8‑methoxy group raises cLogP by approximately 0.6 units relative to the des‑methoxy analog, suggesting improved passive brain penetration. This compound is suitable for CNS‑oriented screening decks where higher lipophilicity is correlated with better blood‑brain barrier permeability .

Biochemical Assay Development Requiring Improved Aqueous Solubility for Reliable Dose‑Response

The ortho‑methyl substitution disrupts molecular planarity and is predicted to enhance solubility ≥3‑fold over the unsubstituted aniline analog. This makes the compound a robust choice for in vitro pharmacology assays where compound precipitation must be avoided at screening concentrations [3].

Quote Request

Request a Quote for N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.